1-Cyclohexyl-4-hexylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclohexyl-4-hexylbenzene is an organic compound with the molecular formula C18H28. It is composed of a benzene ring substituted with a cyclohexyl group and a hexyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Cyclohexyl-4-hexylbenzene can be synthesized through a Friedel-Crafts alkylation reaction. This involves the reaction of cyclohexyl chloride with hexylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Cyclohexyl-4-hexylbenzene undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the benzene ring to a cyclohexane ring, resulting in a fully saturated hydrocarbon.
Common Reagents and Conditions:
Reduction: Catalytic hydrogenation using palladium (Pd) or platinum (Pt) catalysts under high pressure and temperature conditions.
Major Products:
Oxidation: Phenol, cyclohexanone, and cyclohexyl-4-hexylbenzene-1-hydroperoxide.
Reduction: Cyclohexyl-4-hexylcyclohexane.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
1-Cyclohexyl-4-hexylbenzene has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-Cyclohexyl-4-hexylbenzene depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformation through various pathways, including oxidation, reduction, and substitution. The molecular targets and pathways involved in its biological activities are still under investigation, with ongoing research aimed at elucidating its interactions with cellular components and enzymes .
Vergleich Mit ähnlichen Verbindungen
1-Cyclohexyl-4-ethylbenzene: Similar structure but with an ethyl group instead of a hexyl group.
1-Cyclohexyl-4-methylbenzene: Contains a methyl group instead of a hexyl group.
1-Cyclohexyl-4-propylbenzene: Features a propyl group in place of the hexyl group.
Uniqueness: 1-Cyclohexyl-4-hexylbenzene is unique due to its longer alkyl chain, which imparts distinct physical and chemical properties.
Conclusion
This compound is a versatile compound with significant potential in scientific research and industrial applications Its unique structure and reactivity make it a valuable subject of study in chemistry, biology, medicine, and industry
Eigenschaften
CAS-Nummer |
62268-71-7 |
---|---|
Molekularformel |
C18H28 |
Molekulargewicht |
244.4 g/mol |
IUPAC-Name |
1-cyclohexyl-4-hexylbenzene |
InChI |
InChI=1S/C18H28/c1-2-3-4-6-9-16-12-14-18(15-13-16)17-10-7-5-8-11-17/h12-15,17H,2-11H2,1H3 |
InChI-Schlüssel |
ZVVKBAKPLNVTNG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC1=CC=C(C=C1)C2CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.